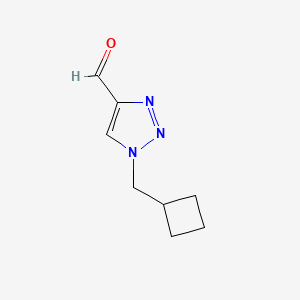

1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based compound characterized by a cyclobutylmethyl substituent at the N1-position and a formyl group at the C4 position of the triazole ring. While direct evidence for this specific compound is absent in the provided literature, its structural analogs—such as 1-aryl-, 1-alkyl-, and 1-benzyl-substituted 1H-1,2,3-triazole-4-carbaldehydes—are well-documented. These derivatives are typically synthesized via [3+2] cycloaddition or condensation reactions involving aldehydes and amines .

Properties

IUPAC Name |

1-(cyclobutylmethyl)triazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-6-8-5-11(10-9-8)4-7-2-1-3-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXYXUXSBGUTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cycloaddition Using Propargyl Aldehyde Derivatives

A terminal alkyne bearing a protected aldehyde group reacts with cyclobutylmethyl azide under Cu(I) catalysis. For example:

Procedure (adapted from):

- Substrates :

- Cyclobutylmethyl azide (1.2 eq)

- Propargyl aldehyde (1 eq) (e.g., 3,3-diethoxyprop-1-yne as a masked aldehyde precursor)

- Catalyst : CuI (10 mol%) with sodium ascorbate (20 mol%) in a 1:1 mixture of THF/H₂O.

- Conditions : Stir at 25°C for 12–24 hours.

- Workup : Acidic hydrolysis (HCl, H₂O) removes the diethyl acetal protecting group, yielding the free aldehyde.

Key Data :

Post-Cycloaddition Oxidation

A hydroxymethyltriazole intermediate is oxidized to the aldehyde:

Procedure (adapted from):

- CuAAC Step : React cyclobutylmethyl azide with propargyl alcohol to form 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-methanol.

- Oxidation : Treat with MnO₂ (3 eq) in dichloromethane at 25°C for 6 hours.

Key Data :

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reagent (POCl₃/DMF) introduces a formyl group at the 4-position of pre-formed 1-(cyclobutylmethyl)-1H-1,2,3-triazole.

Procedure :

- Substrate : 1-(Cyclobutylmethyl)-1H-1,2,3-triazole (1 eq)

- Reagent : DMF (3 eq), POCl₃ (2 eq) in anhydrous dichloroethane.

- Conditions : Reflux at 80°C for 4 hours.

- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with ethyl acetate.

Key Data :

- Yield: 50–65%

- Limitations: Over-formylation or decomposition may occur with electron-rich triazoles.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Key Challenges |

|---|---|---|---|---|

| CuAAC + Oxidation | 85–92 | High | Excellent | Requires two steps |

| Direct CuAAC | 60–75 | High | Moderate | Stability of propargyl aldehyde |

| Vilsmeier-Haack | 50–65 | Moderate | Low | Side reactions with sensitive groups |

| Dimroth Rearrangement | 70–80 | High | High | Limited substrate availability |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, or anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The triazole ring is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the N1-position significantly impacts molecular weight, polarity, and solubility. Key analogs and their properties are summarized below:

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., phenyl, 4-nitrophenyl) enhance π-π stacking interactions, favoring crystallization , while aliphatic groups (e.g., benzyl, cyclobutylmethyl) often result in oils due to reduced polarity .

Structural and Crystallographic Insights

- Crystal Packing: Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate () crystallizes in a monoclinic system, stabilized by hydrogen bonding. The cyclobutylmethyl group’s rigidity might alter packing efficiency compared to flexible chains.

- Software for Analysis : SHELX and WinGX are widely used for solving and refining crystal structures of triazole derivatives .

Q & A

Basic: What are the common synthetic routes for preparing 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carbaldehyde?

Answer:

The synthesis typically involves 1,3-dipolar cycloaddition (Huisgen reaction) between cyclobutylmethyl azides and terminal alkynes, followed by oxidation of the resulting triazole intermediate. For example:

- Step 1: Cyclobutylmethyl azide is prepared via nucleophilic substitution of cyclobutylmethyl bromide with sodium azide.

- Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl aldehyde derivatives yields the 1,2,3-triazole intermediate.

- Step 3: Oxidation of the 4-hydroxymethyl group to the aldehyde (e.g., using MnO₂ or Dess-Martin periodinane) .

Alternative routes involve Vilsmeier-Haack formylation of pre-formed triazole derivatives under mild, solvent-free conditions to avoid toxic reagents .

Basic: How is the aldehyde functional group in this compound characterized spectroscopically and structurally?

Answer:

- NMR Spectroscopy: The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm in -NMR. -NMR shows a carbonyl carbon at δ 190–195 ppm .

- IR Spectroscopy: A strong absorption band at ~1700 cm confirms the C=O stretch of the aldehyde .

- X-ray Crystallography: Single-crystal studies reveal planar geometry at the triazole ring and a trans configuration between the aldehyde and cyclobutylmethyl groups (e.g., bond angles of ~120° at the triazole N atoms) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on structurally similar triazoles) .

- Ventilation: Work in a fume hood to avoid inhalation of vapors, as aldehydes are volatile and may cause respiratory irritation.

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and strong bases, to prevent degradation or unintended Schiff base formation .

Advanced: How can reaction conditions be optimized to improve the yield of the aldehyde group during synthesis?

Answer:

- Catalyst Selection: Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) for regioselective cycloaddition, minimizing side products .

- Oxidation Control: Replace harsh oxidizing agents (e.g., KMnO₄) with Dess-Martin periodinane to prevent over-oxidation to carboxylic acids. Yields >85% are achievable in anhydrous dichloromethane at 0–25°C .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced: What computational methods are used to predict the reactivity of the aldehyde group in biological systems?

Answer:

- Molecular Docking: Simulations (e.g., AutoDock Vina) model Schiff base formation between the aldehyde and lysine residues in enzymes like α-glycosidase, correlating with experimental IC₅₀ values .

- DFT Calculations: B3LYP/6-31G(d) level studies predict electrophilicity at the aldehyde carbon (partial charge ~+0.35), explaining its nucleophilic addition propensity .

- MD Simulations: Assess stability of enzyme-inhibitor complexes over 100 ns trajectories, validating hydrogen bonding (e.g., aldehyde O with Ser/Thr residues) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay Standardization: Discrepancies in α-glycosidase inhibition (IC₅₀ ranging from 2–50 μM) may arise from variations in enzyme sources (yeast vs. mammalian) or buffer pH .

- Structural Analog Analysis: Compare with derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) to isolate substituent effects. Cyclobutylmethyl groups may enhance lipophilicity but reduce solubility, altering bioavailability .

- Metabolic Stability Tests: Use liver microsome assays to quantify aldehyde oxidation rates, which differ across species (e.g., human vs. rat CYP450 isoforms) .

Advanced: What strategies are employed to study the compound’s tautomeric behavior in solution?

Answer:

- Dynamic NMR: Variable-temperature -NMR (e.g., 298–343 K) monitors proton shifts between 1H- and 2H-triazole tautomers. Line-shape analysis calculates activation energy (~60 kJ/mol) for tautomerization .

- Isotopic Labeling: -labeled analogs clarify nitrogen hybridization states via -NMR, confirming predominant 1H-triazole form in CDCl₃ .

- Solvent Polarity Studies: Compare tautomer ratios in DMSO-d₆ (polar, stabilizes 1H-form) vs. CCl₄ (non-polar, favors 2H-form) using integration of distinct -NMR peaks .

Advanced: How does the cyclobutylmethyl substituent influence the compound’s physicochemical properties?

Answer:

- Lipophilicity: Cyclobutylmethyl increases logP by ~0.5 compared to benzyl analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Steric Effects: X-ray data show a dihedral angle of 85–90° between the triazole ring and cyclobutane, reducing π-stacking interactions but improving solubility in ethanol/water mixtures .

- Conformational Flexibility: Cyclobutane ring puckering (envelope or half-chair) impacts binding to rigid enzyme pockets, assessed via NOESY NMR .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- LC-MS/MS Sensitivity: Aldehyde instability in plasma requires derivatization (e.g., with 2,4-dinitrophenylhydrazine) before quantification. Use a C18 column with 0.1% formic acid in acetonitrile/water for separation .

- Matrix Effects: Hemoglobin in lysed blood cells quenches aldehyde signals; mitigate via solid-phase extraction (Strata-X cartridges) and internal standardization (deuterated analog) .

- Limit of Detection (LOD): Achieve ~10 ng/mL using MRM transitions m/z 220→152 (quantifier) and 220→110 (qualifier) on a triple quadrupole MS .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

- Solvent-Free Conditions: Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and eliminates DMF, lowering E-factor by 40% .

- Biodegradable Catalysts: Replace Cu(I) with immobilized Fe₃O₄ nanoparticles for magnetically recoverable catalysis, achieving 92% yield with 5 recycles .

- Waste Minimization: Use in-line IR monitoring to halt reactions at 95% conversion, avoiding excess reagent use. Recover unreacted azide via aqueous extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.